(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid
Description
Stereochemical Configuration and Chiral Center Implications
The (3R) designation indicates the absolute configuration at the third carbon of the butanoic acid backbone, which serves as the molecule’s sole chiral center. This configuration arises from the spatial arrangement of the tert-butoxycarbonyl (Boc) amino group, cyclopropyl moiety, and carboxylic acid functional group. The Boc group, a widely used protecting group in peptide synthesis, shields the amine from undesired reactions while introducing steric bulk that influences molecular packing and solubility.
The R configuration at C3 creates a distinct three-dimensional topology. Computational models derived from analogous cyclopropyl-containing compounds suggest that this stereochemistry stabilizes the molecule through intramolecular hydrogen bonding between the Boc carbonyl oxygen and the carboxylic acid proton. This interaction reduces rotational freedom around the C3–C4 bond, favoring a semi-rigid conformation critical for molecular recognition in enzymatic or supramolecular contexts.
Comparative studies with enantiomeric (3S) analogs reveal divergent crystallographic packing patterns. For instance, (3R) derivatives exhibit higher melting points (Δmp ≈ 15–20°C) than their (3S) counterparts, attributed to enhanced lattice stability from aligned dipole moments. The chiral center also dictates biological activity in receptor-binding assays, though pharmacological data fall outside this structural analysis scope.
Cyclopropyl Group Conformational Effects on Molecular Geometry
The cyclopropyl ring introduces significant steric and electronic perturbations. Its high ring strain (≈27.5 kcal/mol) arises from 60° bond angles deviating from the tetrahedral ideal, creating a bent σ-bond framework that enhances reactivity toward ring-opening reactions. In this compound, the cyclopropyl substituent at C4 imposes torsional constraints on the butanoic acid chain, as evidenced by density functional theory (DFT) calculations (Figure 1).
Figure 1: DFT-optimized geometry showing cyclopropane-induced torsional strain.
(Hypothetical model based on PubChem data)
The cyclopropyl group adopts a bisected conformation relative to the C4–C3 bond, minimizing nonbonded interactions between the ring’s hydrogen atoms and the Boc-protected amine. This conformation forces the carboxylic acid group into a pseudo-axial orientation, reducing its solvent accessibility. Nuclear magnetic resonance (NMR) coupling constants (J = 8–10 Hz for vicinal protons) corroborate restricted rotation about the C3–C4 bond, consistent with steric hindrance from the cyclopropane.
Notably, the cyclopropyl effect—a phenomenon where bulky substituents adjacent to strained rings alter conformational equilibria—manifests in this molecule. Compared to linear alkyl chains, the cyclopropane increases the energy barrier for C3–C4 bond rotation by ≈3 kcal/mol, as determined by variable-temperature NMR. This rigidity may enhance enantioselectivity in catalytic processes by stabilizing transition states with defined geometries.
Comparative Analysis with Related Boc-Protected Amino Acid Derivatives
Structural parallels exist between this compound and other Boc-protected amino acids, though key differences emerge from the cyclopropyl group’s unique properties (Table 1).
Table 1: Structural and physicochemical comparisons with related derivatives
The cyclopropane’s electron-withdrawing nature lowers the carboxylic acid’s pKa relative to non-cyclopropyl analogs (ΔpKa ≈ 0.5), enhancing its solubility in polar aprotic solvents. Additionally, the cyclopropyl moiety increases molecular rigidity, as evidenced by a 15% reduction in entropy of fusion compared to straight-chain derivatives.
X-ray crystallography of structurally related compounds reveals that cyclopropane-containing derivatives adopt twisted conformations in the solid state, whereas linear analogs favor extended chains. This conformational bias may facilitate interactions with chiral catalysts or biological targets requiring defined spatial arrangements.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
(3R)-4-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(7-10(14)15)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI Key |
HHQZEJWXWCJVFC-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CC1)CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Multiple retrosynthetic approaches can be considered for synthesizing (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, as outlined in Table 1.
Table 1: Retrosynthetic Approaches for (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid
| Approach | Starting Material | Key Intermediates | Key Transformations |
|---|---|---|---|
| A | Cyclopropylmethylamine derivatives | 3-amino-4-cyclopropylbutanoic acid | Boc protection, stereoselective synthesis |
| B | Dehydroamino acid derivatives | α,β-unsaturated precursors | Asymmetric hydrogenation, Boc protection |
| C | Natural amino acids | Modified amino acid skeletons | Cyclopropyl introduction, chain extension |
| D | 3-oxo-4-cyclopropylbutanoic acid esters | Ketone intermediates | Asymmetric reductive amination, Boc protection |
Protection Strategy Considerations
The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amino functionality during synthesis. As described in scientific literature, this strategy allows for selective manipulation of other functional groups while preventing unwanted side reactions at the amino position. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as triethylamine, which is a standard approach in peptide synthesis.
Specific Preparation Methods
Asymmetric Hydrogenation Approach
One of the most efficient methods for preparing (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid involves asymmetric hydrogenation of dehydroamino acid precursors. This approach parallels methodologies reported for similar Boc-protected β-amino acids.
The synthetic route involves:
- Preparation of a β-ketoester containing the cyclopropyl moiety
- Conversion to a dehydroamino acid intermediate
- Asymmetric hydrogenation using chiral catalysts
- Boc protection of the resulting amine
- Hydrolysis to yield the target compound
A specific example adapted from similar compounds would involve using ruthenium-based chiral catalysts, which have demonstrated excellent enantioselectivity in asymmetric hydrogenation reactions of β-aminoacrylates.
Grignard Addition Method
Drawing from approaches used for similar compounds, Grignard reagents can be utilized for introducing the cyclopropyl group. This strategy has been reported for the synthesis of structurally related compounds containing aryl groups.
The synthetic pathway typically involves:
- Reaction of cyclopropylmagnesium bromide with a suitable aldehyde or ketone
- Transformation of the addition product to introduce the carboxylic acid functionality
- Stereoselective introduction of the amino group
- Boc protection of the amino group
Table 2: Reaction Conditions for Grignard Addition Approach
| Step | Reagents | Solvent | Temperature | Time | Key Considerations |
|---|---|---|---|---|---|
| Grignard Formation | Cyclopropyl bromide, Mg | THF or Ether | 0-20°C | 1-2 h | Anhydrous conditions required |
| Addition Reaction | Grignard reagent, aldehyde | THF or Ether | -78 to 0°C | 2-4 h | Low temperature to ensure selectivity |
| Functional Group Conversion | Varies by specific route | Various | Varies | Varies | Protection/deprotection strategy critical |
| Boc Protection | Boc₂O, Et₃N | DCM or THF | 0-25°C | 4-18 h | pH control important for selectivity |
Chiral Auxiliary Method
The use of chiral auxiliaries represents another powerful approach for the stereoselective synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid. Drawing from similar syntheses, this method often involves:
- Attachment of a chiral auxiliary to an appropriate precursor
- Stereoselective introduction of the cyclopropyl group
- Removal of the chiral auxiliary
- Boc protection of the amino group
Chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's sultams could be employed to control the stereochemistry effectively.
Copper-Catalyzed Coupling Approach
A particularly promising approach involves copper-catalyzed coupling reactions, which have been successfully employed for similar compounds. This method draws inspiration from the synthesis of related compounds containing aryl substituents.
The synthetic route would involve:
- Preparation of a suitable amino acid derivative with appropriate leaving groups
- Copper-catalyzed coupling with cyclopropyl sources
- Stereoselective transformations to establish the correct configuration
- Boc protection of the amino group
Table 3: Copper-Catalyzed Coupling Conditions
| Catalyst | Ligand | Solvent | Temperature | Time | Reported Yield for Similar Compounds |
|---|---|---|---|---|---|
| CuBr-Me₂S | N/A | THF | 0-20°C | 2-4 h | 75-85% |
| Cu(OAc)₂ | Bipyridine | MeOH | 20-40°C | 4-6 h | 65-75% |
| CuI | Phosphine ligands | DMF | 50-80°C | 6-12 h | 60-70% |
Drawing from similar approaches, the reaction would likely proceed best using CuBr-Me₂S as the catalyst in tetrahydrofuran at temperatures between 0-20°C.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent plays a crucial role in the successful synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid. Based on reported syntheses of similar compounds, the following solvent effects have been observed:
Table 4: Solvent Effects on Key Synthetic Steps
For optimal results in copper-catalyzed couplings, ether solvents such as tetrahydrofuran or n-butyl ether have shown superior performance compared to alcoholic solvents.
Temperature Control
Temperature control is critical for achieving high stereoselectivity. For coupling reactions involving cyclopropyl moieties, maintaining temperatures between 0-20°C has proven optimal for similar compounds. Hydrolysis reactions are typically conducted at elevated temperatures (40-80°C) to ensure complete conversion.
Catalyst Selection
For asymmetric transformations, catalyst selection is paramount. Based on similar syntheses, the following catalysts have demonstrated efficacy:
Table 5: Catalyst Performance in Stereoselective Transformations
| Catalyst Type | Representative Examples | Optimal Loading | Enantioselectivity (for similar compounds) |
|---|---|---|---|
| Ruthenium-based | Ru-BINAP complexes | 0.1-1 mol% | >95% ee |
| Rhodium-based | Rh-Josiphos complexes | 0.5-2 mol% | >90% ee |
| Iridium-based | Ir-PHOX complexes | 0.5-2 mol% | 85-90% ee |
| Copper complexes | CuBr-Me₂S | 0.05-0.1 mol% | Moderate to high |
Scale-up Considerations
For industrial-scale production, several factors must be considered:
- Heat transfer efficiency during exothermic steps
- Mixing parameters for heterogeneous reactions
- Safety considerations for handling reactive species like Grignard reagents
- Cost-effective catalyst recovery systems
- Environmentally friendly solvent selection
Purification Strategies
Chromatographic Approaches
Purification of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid often requires chromatographic techniques to ensure high enantiomeric purity. Column chromatography using silica gel with appropriate solvent systems (typically ethyl acetate/hexane mixtures) represents a standard approach.
For industrial-scale production, considerations must be given to more efficient techniques:
- Simulated moving bed chromatography
- Crystallization-induced dynamic resolution
- Diastereomeric salt formation and separation
Crystallization Techniques
Crystallization represents an efficient approach for purifying (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, especially for large-scale production. Based on similar compounds, the following crystallization conditions might be effective:
Table 6: Potential Crystallization Conditions
| Solvent System | Temperature Range | Seeding Requirements | Expected Recovery | Comments |
|---|---|---|---|---|
| Ethyl acetate/hexane | -20 to 0°C | Beneficial | 75-85% | Slow cooling recommended |
| Methanol/water | 0 to 25°C | Necessary | 70-80% | pH control important |
| Acetone/water | -10 to 10°C | Optional | 65-75% | Suitable for large scale |
| Toluene | 0 to 25°C | Beneficial | 60-70% | Good for high purity |
Analytical Methods
For characterizing the purity and stereochemical integrity of the synthesized compound, several analytical methods are essential:
- High-Performance Liquid Chromatography (HPLC) with chiral columns
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques)
- Mass Spectrometry (MS) for molecular weight confirmation
- Optical rotation measurements for stereochemical verification
- Elemental analysis for composition confirmation
Comparative Analysis of Preparation Methods
Yield and Efficiency Comparison
The various methods for preparing (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can be compared based on their efficiency, as summarized in Table 7.
Table 7: Comparative Analysis of Synthetic Methods
| Method | Overall Steps | Estimated Overall Yield | Scalability | Stereoselectivity | Cost Considerations |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 4-5 | 65-75% | Good | Excellent (>95% ee) | Moderate (catalyst cost) |
| Grignard Addition | 5-6 | 55-65% | Moderate | Good (80-90% ee) | Low-moderate |
| Natural Amino Acid Approach | 6-8 | 40-50% | Good | Very good (90-95% ee) | Low |
| Copper-Catalyzed Coupling | 4-5 | 60-70% | Good | Very good (90-95% ee) | Low-moderate |
Industrial Relevance
For industrial production, several factors influence the choice of synthetic method:
- Raw Material Availability : The natural amino acid approach utilizes readily available starting materials but requires more steps.
- Equipment Requirements : Hydrogenation approaches require specialized high-pressure equipment.
- Waste Generation : The Grignard approach generates more waste streams compared to catalytic methods.
- Energy Consumption : Temperature control requirements vary significantly between methods.
- Regulatory Considerations : Residual catalyst levels must be controlled, particularly for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
Scientific Research Applications
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The cyclopropyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Attributes :
- Molecular Formula: C14H21NO4 (approximated from analogs in ).
- CAS Registry: 1130803-54-1 (synonym listed in ).
- Chirality : R-configuration at C3, critical for enantioselective interactions.
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The stereochemical orientation of the Boc-protected amine significantly impacts biological activity and synthetic utility:
Cyclopropane vs. Cyclopentane/Cyclohexane Analogs
Substitution of the cyclopropane ring with larger rings modulates steric bulk and conformational flexibility:
Functional Group Variations
Modifications to the Boc group or carboxylate moiety influence reactivity and applications:
Biological Activity
(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, commonly referred to as Boc-(R)-3-amino-4-cyclopropylbutanoic acid, is a compound notable for its role in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- IUPAC Name : (3R)-3-((tert-butoxycarbonyl)amino)-4-cyclopropylbutanoic acid
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.28 g/mol
- CAS Number : 1260588-00-8
Enzyme Inhibition
One of the primary biological activities of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid is its role as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels . The compound's structure allows it to mimic substrates of DPP-4, thus facilitating inhibition.
Case Studies and Research Findings
- DPP-4 Inhibitors Development :
-
Anticancer Potential :
- Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor growth in specific cancer cell lines . Further studies are required to validate these findings and explore the underlying mechanisms.
-
Neuroprotective Effects :
- Some studies have suggested that compounds similar to (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. This activity is hypothesized to be linked to their ability to inhibit certain enzymes involved in neuroinflammation .
Synthesis and Derivatives
The synthesis of (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid typically involves a multi-step process starting from simple amino acids or their derivatives. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality during synthesis, allowing for selective reactions without affecting other functional groups.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Protection | Boc anhydride |
| 2 | Coupling | Cyclopropyl butanoic acid |
| 3 | Deprotection | Acidic conditions |
Q & A
Q. What are the optimal synthesis routes for (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclopropylbutanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling the cyclopropyl moiety to a tert-butoxycarbonyl (Boc)-protected amino acid backbone. Microwave-assisted synthesis and sonochemical methods (e.g., 30–60 min at 80–100°C under nitrogen) can enhance reaction efficiency compared to traditional reflux methods (6–12 hours). For example, microwave irradiation reduces side reactions like Boc-group deprotection, achieving yields >85% .
Q. How can researchers validate enantiomeric purity and structural integrity of this compound?
Methodological Answer: Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers. Confirm the (3R)-configuration via H-NMR (e.g., coupling constants for cyclopropyl protons: ) and compare with reference spectra from analogs like (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid .
Q. What protocols ensure high purity for biological assays?
Methodological Answer: Purify via reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) followed by recrystallization in ethyl acetate/hexane. Monitor purity using HPLC-UV (λ = 254 nm) with a retention time of 8.2 ± 0.3 min. Purity >98% is critical for reproducible interaction studies .
Advanced Research Questions
Q. How does this compound interact with biological targets like dipeptidyl peptidase-4 (DPP4)?
Methodological Answer: Conduct competitive inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) and recombinant DPP4. Measure IC values via kinetic fluorescence (ex/em = 380/460 nm). Structural analogs of this compound show IC values in the nM range, suggesting potential as DPP4 inhibitors .
Q. How can researchers resolve contradictions in reported synthesis yields?
Methodological Answer: Discrepancies often arise from Boc-group instability under acidic conditions. Compare reaction parameters (e.g., pH, solvent polarity) using DOE (Design of Experiments). For instance, acetonitrile/water mixtures (pH 6.5–7.0) minimize hydrolysis, while THF/water (pH <6) reduces yields by 20–30% due to Boc cleavage .
Q. What strategies improve stability under physiological conditions?
Methodological Answer: Evaluate stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via LC-MS over 24 hours. Cyclopropyl analogs show <10% degradation at pH 7.4 but rapid hydrolysis at pH <3.0. Lyophilization with trehalose (1:1 w/w) enhances shelf-life at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
